2,6-Dimethylquinolin-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are commonly used for the structural determination of small molecules .
Chemical Reactions Analysis
Quinoline derivatives, including 2,6-Dimethylquinolin-5-amine, can undergo various chemical reactions. For instance, amines can react with alkyl halides directly to give N-alkylated products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of this compound .
Scientific Research Applications
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Medicinal Chemistry : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its functionalized derivatives have shown substantial efficacies for future drug development .
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Drug Design : Quinoline motifs have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
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Pharmacological Applications : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
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Industrial Chemistry : Quinoline is an essential segment of both natural and synthetic compounds . It has a potential for industrial applications .
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Green and Sustainable Chemical Processes : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
Safety And Hazards
According to the safety data sheet for 2,6-Dimethylaniline, a compound structurally similar to 2,6-Dimethylquinolin-5-amine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .
Future Directions
properties
IUPAC Name |
2,6-dimethylquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOWWYMHNQEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407669 | |
Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinolin-5-amine | |
CAS RN |
116632-59-8 | |
Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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